(2-Ethyl-1-butyl) ether
Overview
Description
(2-Ethyl-1-butyl) ether, also known as 2-ethylbutyl ether, is an organic compound with the molecular formula C6H14O. It is a type of ether, which is characterized by an oxygen atom connected to two alkyl or aryl groups. Ethers are known for their relatively low reactivity and are often used as solvents in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing (2-Ethyl-1-butyl) ether is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or potassium hydride (KH). For this compound, the reaction would involve 2-ethyl-1-butanol and an appropriate alkyl halide .
Industrial Production Methods
Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols because secondary and tertiary alcohols tend to dehydrate to form alkenes .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-1-butyl) ether can undergo several types of chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, which are often unstable and can be hazardous.
Cleavage: Ethers can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) to form alcohols and alkyl halides. .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen (O2) and hydrogen peroxide (H2O2).
Cleavage: Strong acids like HI and HBr are used for the cleavage of ethers.
Major Products
Oxidation: Peroxides and other oxidized products.
Cleavage: Alcohols and alkyl halides.
Scientific Research Applications
(2-Ethyl-1-butyl) ether has several applications in scientific research:
Chemistry: Used as a solvent in various organic reactions due to its relatively low reactivity.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the formulation of certain pharmaceuticals.
Industry: Used as a solvent in the manufacturing of various industrial products
Mechanism of Action
The primary mechanism of action for (2-Ethyl-1-butyl) ether involves its role as a solvent. It can dissolve a wide range of organic compounds, facilitating chemical reactions by providing a medium in which reactants can interact more freely. The molecular targets and pathways involved are primarily related to its solvent properties, which can influence the solubility and reactivity of other compounds .
Comparison with Similar Compounds
Similar Compounds
Diethyl ether: Another common ether with similar solvent properties but a different molecular structure.
Tetrahydrofuran (THF): A cyclic ether with higher polarity and different solvent capabilities.
Methyl tert-butyl ether (MTBE): Used as a gasoline additive and has different environmental and chemical properties
Uniqueness
(2-Ethyl-1-butyl) ether is unique in its specific molecular structure, which provides distinct physical and chemical properties compared to other ethers. Its relatively low reactivity and good solvent capabilities make it suitable for specific applications where other ethers might not be as effective.
Properties
IUPAC Name |
3-(2-ethylbutoxymethyl)pentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-5-11(6-2)9-13-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBYJBXZLXFOCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COCC(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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